molecular formula C14H19N5OS B270617 6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B270617
M. Wt: 305.4 g/mol
InChI Key: PPAOWJOCMVKVSC-UHFFFAOYSA-N
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Description

6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the triazine ring, which can be derived from cyanuric chloride.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the triazine derivative with 2-methoxyaniline under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The triazine ring allows for further substitution reactions, particularly at the amino and ethylsulfanyl positions.

    Common Reagents: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used.

    Major Products: The major products depend on the specific reactions but can include sulfoxides, sulfones, and various substituted triazine derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that interact with the triazine ring and its substituents.

    Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

6-[1-(ethylsulfanyl)ethyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives:

    Similar Compounds: Compounds such as melamine, cyanuric acid, and other substituted triazines.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

Molecular Formula

C14H19N5OS

Molecular Weight

305.4 g/mol

IUPAC Name

6-(1-ethylsulfanylethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H19N5OS/c1-4-21-9(2)12-17-13(15)19-14(18-12)16-10-7-5-6-8-11(10)20-3/h5-9H,4H2,1-3H3,(H3,15,16,17,18,19)

InChI Key

PPAOWJOCMVKVSC-UHFFFAOYSA-N

SMILES

CCSC(C)C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N

Canonical SMILES

CCSC(C)C1=NC(=NC(=N1)NC2=CC=CC=C2OC)N

Origin of Product

United States

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